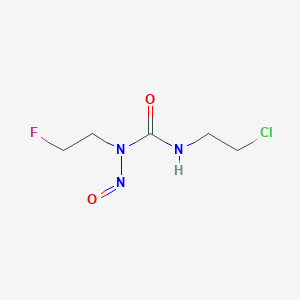
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of chloroethyl, fluoroethyl, and nitroso functional groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA typically involves the reaction of 1-(2-chloroethyl)-3-(2-fluoroethyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to generate the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitrosation process while minimizing the formation of by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl and fluoroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can react with the chloroethyl and fluoroethyl groups under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential as a therapeutic agent due to its unique reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The chloroethyl and fluoroethyl groups can undergo substitution reactions, further contributing to the compound’s biological activity. These interactions can modulate various cellular pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-: Lacks the nitroso group, resulting in different reactivity and applications.
Urea, 1-(2-chloroethyl)-3-(2-bromoethyl)-3-nitroso-: Similar structure but with a bromoethyl group instead of fluoroethyl, leading to different chemical properties.
Urea, 1-(2-chloroethyl)-3-(2-iodoethyl)-3-nitroso-:
Uniqueness
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA is unique due to the combination of chloroethyl, fluoroethyl, and nitroso groups, which impart distinct chemical reactivity and potential applications. The presence of the nitroso group allows for specific interactions with biomolecules, making it a valuable compound for research in various scientific fields.
Properties
CAS No. |
13908-92-4 |
|---|---|
Molecular Formula |
C5H9ClFN3O2 |
Molecular Weight |
197.59 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) |
InChI Key |
SMNFXAFXLXHKSF-UHFFFAOYSA-N |
SMILES |
C(CCl)NC(=O)N(CCF)N=O |
Canonical SMILES |
C(CCl)NC(=O)N(CCF)N=O |
Key on ui other cas no. |
13908-92-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


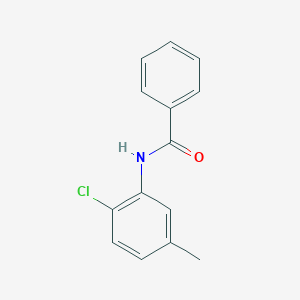
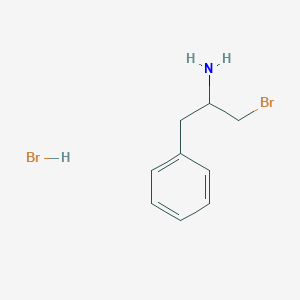
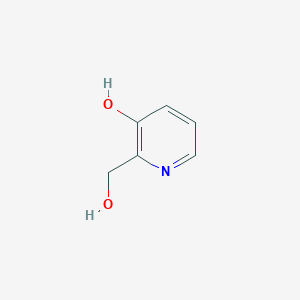
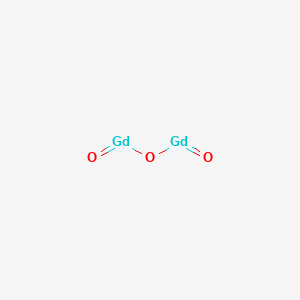
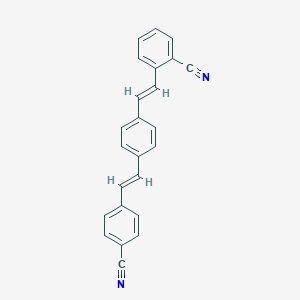
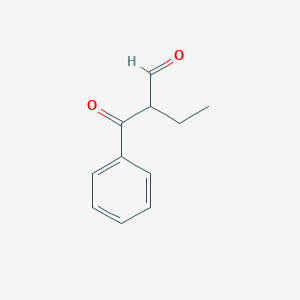
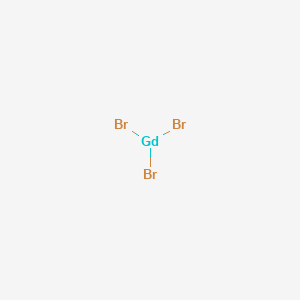
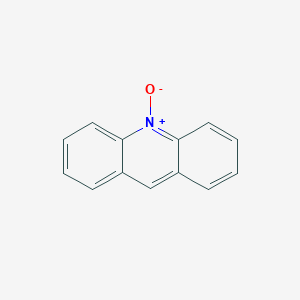
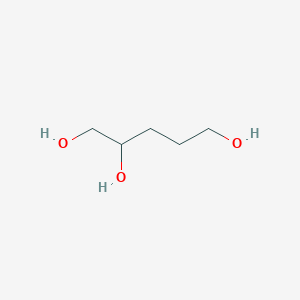

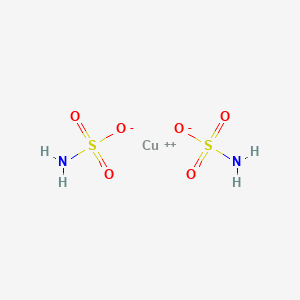
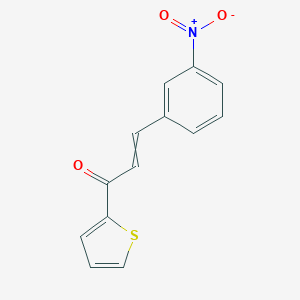
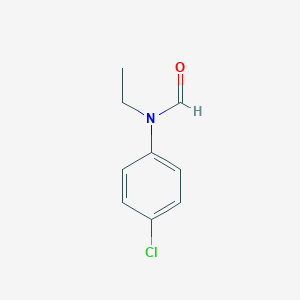
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
